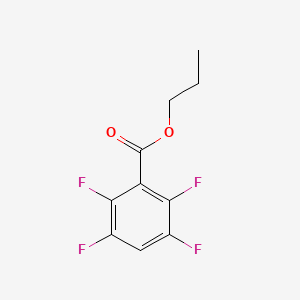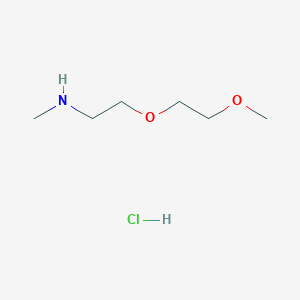
2-(2-Methoxyethoxy)-N-methylethan-1-amine--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a methoxyethoxy group attached to an amine, which is further complexed with hydrogen chloride.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) typically involves the reaction of 2-(2-methoxyethoxy)ethanol with N-methylethan-1-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The final step involves the addition of hydrogen chloride to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. Purification steps, including crystallization and filtration, are employed to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: The methoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) involves its interaction with specific molecular targets. The methoxyethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The amine group can interact with various receptors or enzymes, modulating their function and leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxyethoxy)-2-azidoethane
- 1-(2-(2-Methoxyethoxy)ethoxy)-2-azidoethane
- 2-(2-Methoxyethoxy)ethanol
Uniqueness
2-(2-Methoxyethoxy)-N-methylethan-1-amine–hydrogen chloride (1/1) is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions.
Propiedades
Número CAS |
873196-27-1 |
|---|---|
Fórmula molecular |
C6H16ClNO2 |
Peso molecular |
169.65 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxy)-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-7-3-4-9-6-5-8-2;/h7H,3-6H2,1-2H3;1H |
Clave InChI |
MHIMQFQQHPREDW-UHFFFAOYSA-N |
SMILES canónico |
CNCCOCCOC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



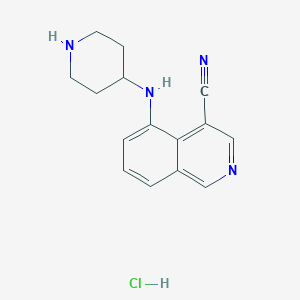

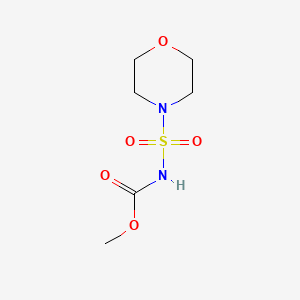
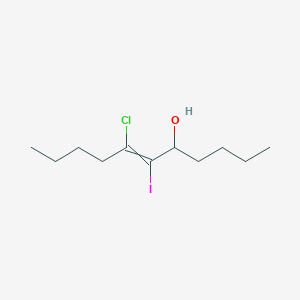


![3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12588356.png)
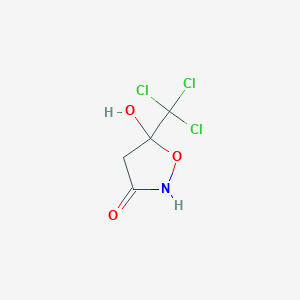
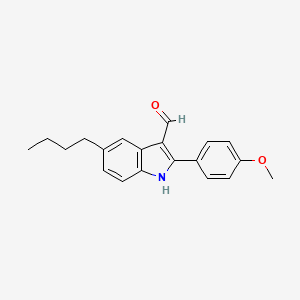
![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
![3-[(Iminomethoxy)methyl]-5-(trifluoromethoxy)benzoic acid](/img/structure/B12588377.png)
